3-[(2S,4R)-1-(2-cyclopropylethylsulfonyl)-4-methoxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole
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Overview
Description
3-[(2S,4R)-1-(2-cyclopropylethylsulfonyl)-4-methoxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a triazole ring, a pyrrolidine ring, and a cyclopropyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S,4R)-1-(2-cyclopropylethylsulfonyl)-4-methoxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound and a metal catalyst.
Sulfonylation: The sulfonyl group is added through a sulfonylation reaction, using a sulfonyl chloride and a base.
Formation of the Triazole Ring: The triazole ring is formed via a cycloaddition reaction, typically involving an azide and an alkyne under copper-catalyzed conditions (CuAAC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfides, thiols.
Substitution: Various substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound can be used as a probe to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design, targeting specific enzymes or receptors.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2S,4R)-1-(2-cyclopropylethylsulfonyl)-4-methoxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopropyl and sulfonyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2S,4R)-1-(2-cyclopropylethylsulfonyl)-4-hydroxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole
- 3-[(2S,4R)-1-(2-cyclopropylethylsulfonyl)-4-ethoxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole
Uniqueness
Compared to similar compounds, 3-[(2S,4R)-1-(2-cyclopropylethylsulfonyl)-4-methoxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole stands out due to its methoxy group, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-[(2S,4R)-1-(2-cyclopropylethylsulfonyl)-4-methoxypyrrolidin-2-yl]-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-16-9-14-15-13(16)12-7-11(20-2)8-17(12)21(18,19)6-5-10-3-4-10/h9-12H,3-8H2,1-2H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPFAPGRHCYMJM-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CC(CN2S(=O)(=O)CCC3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1[C@@H]2C[C@H](CN2S(=O)(=O)CCC3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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